molecular formula C21H20N4O5 B2442608 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207035-72-0

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2442608
CAS No.: 1207035-72-0
M. Wt: 408.414
InChI Key: BZLXZZREBWNZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H20N4O5 and its molecular weight is 408.414. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-4-24-20(26)14-7-5-6-8-15(14)25(21(24)27)12-18-22-19(23-30-18)13-9-10-16(28-2)17(11-13)29-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLXZZREBWNZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a novel chemical entity that belongs to the class of quinazoline derivatives. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of 429.5 g/mol. The structural representation includes a quinazoline core substituted with a 1,2,4-oxadiazole moiety and a dimethoxyphenyl group.

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight429.5 g/mol
LogP (Partition Coefficient)4.148
Water Solubility (LogSw)-4.33
Polar Surface Area78.196 Ų

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole scaffold have been widely studied for their diverse biological activities. Notably, they exhibit:

Anticancer Activity :
Research indicates that derivatives of oxadiazoles can inhibit various cancer cell lines through multiple mechanisms. These include:

  • Inhibition of Histone Deacetylases (HDAC) : This mechanism is crucial for regulating gene expression involved in cancer progression.
  • Targeting Thymidylate Synthase : This enzyme plays a key role in DNA synthesis and is often overexpressed in cancer cells.
  • Inhibition of Topoisomerase II : This enzyme is essential for DNA replication and repair; its inhibition can lead to cancer cell death.

A review highlighted that oxadiazole hybridization with other anticancer pharmacophores has shown promising results in targeting specific enzymes related to cancer proliferation .

Antimicrobial Properties :
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit effectiveness against:

  • Bacterial Strains : Including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 0.016 μg/mL reported for certain derivatives .
  • Fungal Infections : The broad spectrum of antimicrobial activity makes these compounds potential candidates for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Mechanisms :
    • A study focused on the anticancer potential of oxadiazole derivatives demonstrated their ability to inhibit telomerase activity and HDAC, further supporting their role as cytotoxic agents .
    • Molecular docking studies have indicated high specificity of binding to target proteins involved in cancer cell proliferation .
  • Antimicrobial Efficacy :
    • In vitro studies confirmed the effectiveness of oxadiazole derivatives against resistant bacterial strains . The mechanism involves biotransformation leading to reactive intermediates that exert antimicrobial effects.
    • A systematic review outlined various synthesized derivatives showcasing a wide range of biological activities including anti-inflammatory and analgesic effects alongside antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione in anticancer research. The compound has shown promising results against various cancer cell lines due to its ability to inhibit cell proliferation and induce apoptosis.

A study published in the Turkish Journal of Chemistry investigated a series of oxadiazole derivatives for their cytotoxic effects on cancer cells. The findings indicated that compounds similar to the target compound exhibited significant cytotoxicity against breast and lung cancer cell lines .

Antimicrobial Properties

The compound's oxadiazole moiety is known for its antimicrobial activity. Research has demonstrated that derivatives of oxadiazole can exhibit potent antibacterial and antifungal properties. The incorporation of the quinazoline structure may enhance these effects, making it a candidate for developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Cytotoxicity Study : A recent investigation into the cytotoxic effects of various oxadiazole derivatives revealed that modifications in the phenyl ring significantly influenced biological activity. Compounds with electron-donating groups showed enhanced activity against cancer cell lines .
  • Antimicrobial Testing : In a comparative study of several oxadiazole derivatives against standard microbial strains, the target compound exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation of intermediates (e.g., N’-acylhydrazides) in phosphorous oxychloride, followed by alkylation with oxadiazole-containing chlorides. For example, alkylation of quinazoline-dione precursors with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride under reflux in aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) is critical. Reaction progress is monitored via TLC or HPLC, and purification employs recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms connectivity of the quinazoline-dione core and oxadiazole substituents. Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretches). X-ray crystallography may resolve stereochemical details if crystals are obtainable. Purity is assessed via HPLC with UV detection .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Antimicrobial screening using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) is standard. For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK293) establish selectivity indices. Bioactivity is often attributed to the oxadiazole moiety’s electron-deficient nature, enabling interactions with microbial enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Methodological Answer : Competing pathways (e.g., over-alkylation, oxadiazole ring degradation) are minimized by controlling temperature (60–80°C), solvent polarity (DMF > THF), and stoichiometry (1:1.2 molar ratio of quinazoline-dione to alkylating agent). Kinetic monitoring via in-situ FTIR or LC-MS identifies intermediates, allowing real-time adjustments. Computational modeling (DFT) predicts reactivity trends for substituents .

Q. How do researchers reconcile contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values or efficacy may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and cross-validation with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell activity) clarify mechanisms. Structure-activity relationship (SAR) studies isolate contributing functional groups .

Q. What strategies are used to elucidate the compound’s mechanism of action in enzymatic systems?

  • Methodological Answer : Target identification employs affinity chromatography with immobilized compound analogs or thermal shift assays to detect protein binding. Enzymatic inhibition assays (e.g., fluorescence-based kinase assays) quantify activity loss. Molecular docking (AutoDock Vina) and MD simulations predict binding modes, validated via mutagenesis (e.g., alanine scanning of catalytic residues) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer : Systematic substitution of the 3,4-dimethoxyphenyl group (e.g., halogenation, methoxy repositioning) and ethyl chain elongation/modification on the quinazoline core are tested. Bioisosteric replacement of the oxadiazole with 1,3,4-thiadiazole may improve metabolic stability. In vitro ADMET profiling (e.g., microsomal stability, LogP) prioritizes candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.